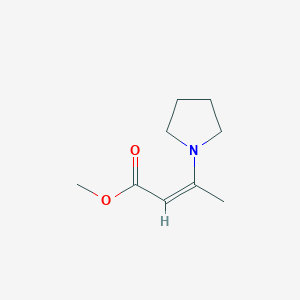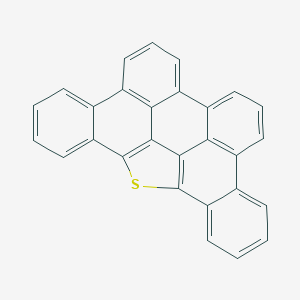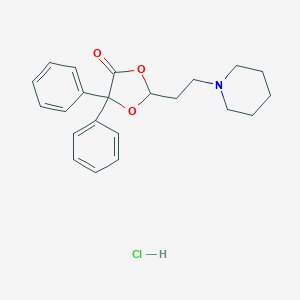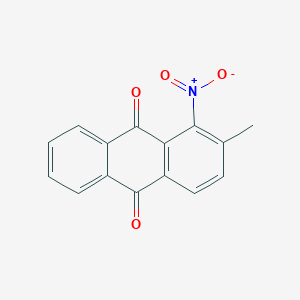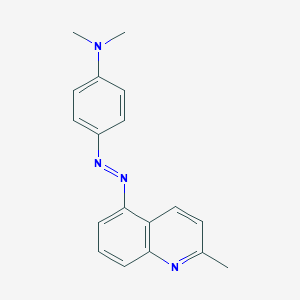
5-((p-(Dimethylamino)phenyl)azo)quinaldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((p-(Dimethylamino)phenyl)azo)quinaldine, also known as DPAQ, is a chemical compound that has been used extensively in scientific research. It is a redox-active fluorescent probe that can be used to detect and measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Mécanisme D'action
5-((p-(Dimethylamino)phenyl)azo)quinaldine is a redox-active fluorescent probe that can be oxidized by ROS and RNS. Upon oxidation, 5-((p-(Dimethylamino)phenyl)azo)quinaldine undergoes a structural change that results in an increase in fluorescence intensity. The fluorescence intensity of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is directly proportional to the concentration of ROS and RNS in the biological system.
Effets Biochimiques Et Physiologiques
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has been used to study the effects of ROS and RNS on cellular signaling pathways, gene expression, and protein function. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the effects of antioxidants on ROS and RNS levels in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its high selectivity and sensitivity for ROS and RNS detection. It is also easy to use and can be applied to a wide range of biological systems. However, one of the limitations of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments. 5-((p-(Dimethylamino)phenyl)azo)quinaldine also requires a fluorescence spectrophotometer for detection, which may not be available in all laboratories.
Orientations Futures
For the use of 5-((p-(Dimethylamino)phenyl)azo)quinaldine include the development of new fluorescent probes and the study of cellular senescence and aging.
Méthodes De Synthèse
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinaldine involves the reaction of 5-bromoquinoline with p-dimethylaminobenzene diazonium salt. The resulting product is then reduced with sodium dithionite to yield 5-((p-(Dimethylamino)phenyl)azo)quinaldine. The chemical structure of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is shown below:
Applications De Recherche Scientifique
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been widely used as a fluorescent probe to detect and measure ROS and RNS in biological systems. It can be used to study oxidative stress, which is implicated in many diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the role of ROS and RNS in aging and cellular senescence.
Propriétés
Numéro CAS |
17416-18-1 |
|---|---|
Nom du produit |
5-((p-(Dimethylamino)phenyl)azo)quinaldine |
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-7-12-16-17(19-13)5-4-6-18(16)21-20-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3 |
Clé InChI |
OBNGYXDBTDNGBM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Autres numéros CAS |
17416-18-1 |
Synonymes |
2-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
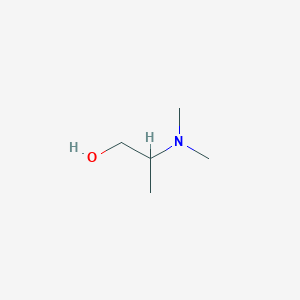
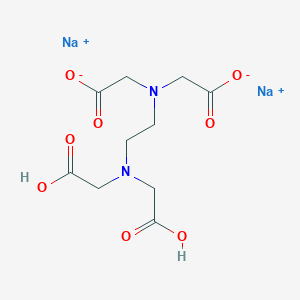

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
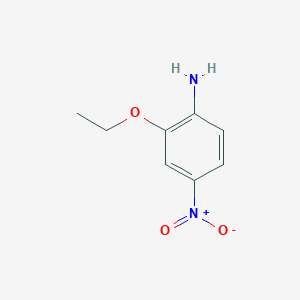
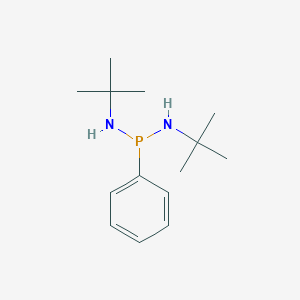
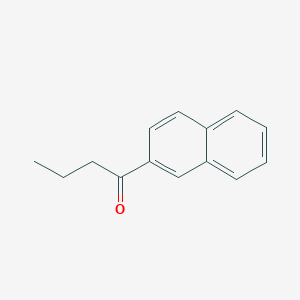
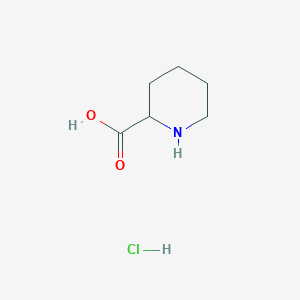
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
